molecular formula C17H18N4OS B4965575 7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B4965575
M. Wt: 326.4 g/mol
InChI Key: GGNLNTXDGAFACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of thiazolopyrimidines and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are diverse. In vitro studies have shown that this compound has potent antimicrobial and antiviral activity against a wide range of pathogens. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. In animal studies, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its broad range of potential applications. This compound has been shown to have activity against various pathogens and may be useful in the development of new antimicrobial or antiviral agents. Additionally, its potential use in the treatment of neurological disorders and cancer makes it a valuable tool for researchers in these fields.
However, there are also limitations to using this compound in lab experiments. One major limitation is its relatively low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are many potential future directions for research involving 7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One area of interest is the development of new antimicrobial or antiviral agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders and cancer. Other potential future directions include the synthesis of novel materials based on the thiazolopyrimidine scaffold and the development of new synthetic methods for this compound.

Synthesis Methods

The synthesis of 7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the condensation of 2-aminothiazole with 2-cyano-4,6-dimethylpyridine in the presence of a base. The resulting intermediate is then treated with 4-phenylpiperazine to obtain the final compound. This method has been optimized for high yield and purity.

Scientific Research Applications

The potential applications of 7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in scientific research are vast. This compound has been shown to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has shown promise in the field of material science as a potential building block for the synthesis of novel materials.

properties

IUPAC Name

7-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-16-12-14(18-17-21(16)10-11-23-17)13-19-6-8-20(9-7-19)15-4-2-1-3-5-15/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLNTXDGAFACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)N3C=CSC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-phenylpiperazin-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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